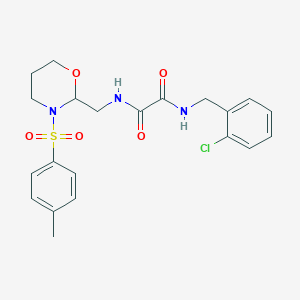

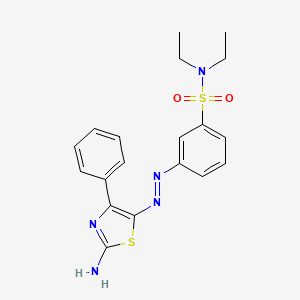

![molecular formula C11H16N2O3 B2521628 tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1934627-89-0](/img/structure/B2521628.png)

tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is a chemical entity that appears to be related to a class of compounds that have been studied for their potential applications in medicinal chemistry, particularly as intermediates for nicotinic acetylcholine receptor agonists . The tert-butyl group is a common moiety in medicinal chemistry due to its steric bulk, which can influence the pharmacokinetic properties of the molecule.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclization and debenzylation processes. For example, an optimized large-scale synthesis of a similar compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was achieved through a one-pot process that included debenzylation and ring hydrogenation of two fused bicyclic rings . This demonstrates the complexity and the need for optimization in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain and occurs in the 4-enol form . The molecular packing in the crystal structure is driven by strong O-H...O=C hydrogen bonds, leading to infinite chains .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted compounds can be quite diverse. For example, tert-butyl amides resulting from Ugi multi-component reactions (MCR) can undergo cyclization into dihydropyrazine diones under specific conditions, such as microwave irradiation in glacial acetic acid . This indicates that tert-butyl groups can be involved in neighboring-group-assisted cleavage reactions, which can be a useful property in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds can vary significantly. Some compounds, like 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c]triazine-8-carbonitrile, are insoluble in most organic solvents and water, which can pose challenges for further chemical reactions . The solubility and reactivity of these compounds are crucial factors that need to be considered during the synthesis and application of these molecules in medicinal chemistry.

Applications De Recherche Scientifique

Aryloxycarbonylcarbene Complexes in Asymmetric Catalytic Cyclopropanations

This study discusses the use of aryloxycarbonylcarbene complexes in asymmetric catalytic cyclopropanations, indicating a broader application in synthetic chemistry for complex molecule construction. Such processes might relate to tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate in its potential as a precursor or intermediate in synthesizing cyclic or acyclic structures through carbene transfer reactions (Park, Sakata, & Nishiyama, 1996).

CYP-Mediated Metabolic Pathways

Research exploring the metabolism of specific compounds via cytochrome P450 enzymes could offer insights into the metabolic pathways relevant to tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate, especially regarding its potential oxidation and transformation in biological systems (Prakash, Wang, O’Connell, & Johnson, 2008).

Synthesis and Characterization of Schiff Base Compounds

A detailed study on the synthesis, characterization, and analysis of Schiff base compounds derived from similar structural moieties showcases the potential for tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate in forming Schiff bases, which are valuable in various chemical and pharmacological applications (Çolak, Karayel, Buldurun, & Turan, 2021).

Palladium-Catalyzed Coupling Reactions

Research into palladium-catalyzed coupling reactions, such as the arylation of alkyl 4-thiazolecarboxylates, might suggest methods for modifying or functionalizing tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate, contributing to the synthesis of heterocyclic cores of antibiotics (Martin, Verrier, Hoarau, & Marsais, 2008).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions highlighted in a study may parallel applications for tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate, emphasizing its potential as a building block in organic synthesis (Jasch, Höfling, & Heinrich, 2012).

Mécanisme D'action

Target of Action

Isoxazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to act as analgesic , anti-inflammatory , anticancer , antimicrobial , antiviral , anticonvulsant , antidepressant , and immunosuppressant . The specific targets of these compounds can vary depending on the specific derivative and its structure.

Mode of Action

The mode of action of isoxazole derivatives can also vary widely. For example, some isoxazole derivatives have been found to be effective as GABA uptake inhibitors , suggesting they interact with GABA receptors in the brain.

Biochemical Pathways

Isoxazole derivatives can affect various biochemical pathways depending on their specific targets. For example, if they act as GABA uptake inhibitors, they would affect the GABAergic pathway in the brain .

Pharmacokinetics

The pharmacokinetics of isoxazole derivatives can depend on their specific structure. Some isoxazole derivatives have been found to be able to cross the blood-brain barrier , which suggests they have good bioavailability in the brain.

Result of Action

The result of the action of isoxazole derivatives can depend on their specific targets and mode of action. For example, if they act as GABA uptake inhibitors, they could potentially have anticonvulsant effects .

Action Environment

The action environment of isoxazole derivatives can depend on various factors, including the specific derivative, its targets, and the physiological environment in which it is acting. For example, the ability of some isoxazole derivatives to cross the blood-brain barrier suggests they can act in the central nervous system .

Propriétés

IUPAC Name |

tert-butyl 6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-16-9/h6H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRYDLLYWMJNIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

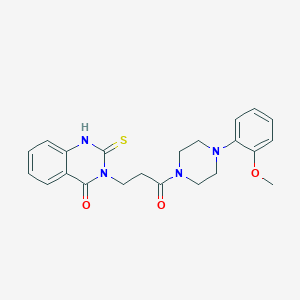

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)

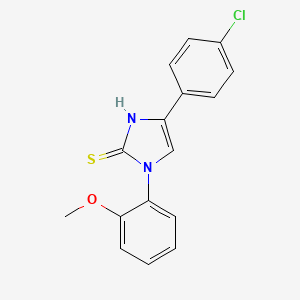

![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)

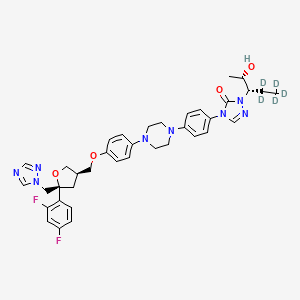

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)